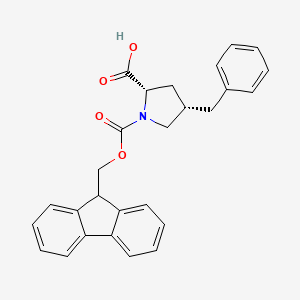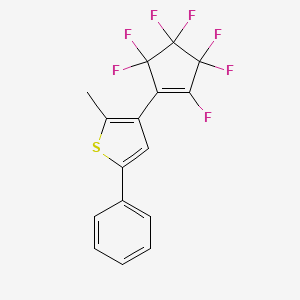
2-Phenyl-5-methyl-4-(heptafluoro-1-cyclopentenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a perfluorocyclopentene ring, which imparts unique chemical properties, including high thermal stability and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene typically involves the following steps:
Formation of the Perfluorocyclopentene Ring: This step involves the cyclization of a suitable precursor to form the perfluorocyclopentene ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached to the thiophene ring via a coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenes, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The perfluorocyclopentene ring enhances its binding affinity and stability, making it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene
- 4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
- 1,2-Bis(5-formyl-2-methylthiophen-3-yl)hexafluorocyclopent-1-ene
Uniqueness
2-Methyl-3-(perfluorocyclopent-1-en-1-yl)-5-phenylthiophene stands out due to its unique combination of a perfluorocyclopentene ring and a thiophene ring with a phenyl group. This combination imparts exceptional thermal stability, resistance to oxidation, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H9F7S |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
3-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C16H9F7S/c1-8-10(7-11(24-8)9-5-3-2-4-6-9)12-13(17)15(20,21)16(22,23)14(12,18)19/h2-7H,1H3 |
InChI-Schlüssel |
RUJWGUNZBISGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)

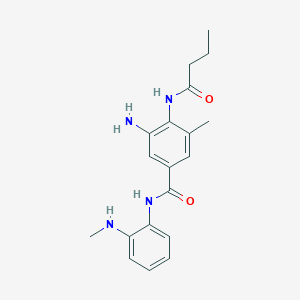
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
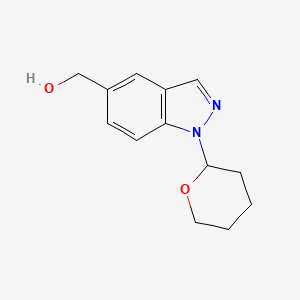

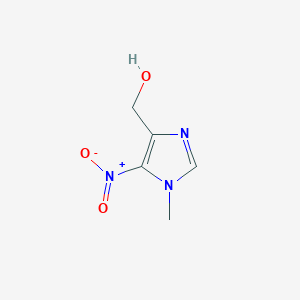
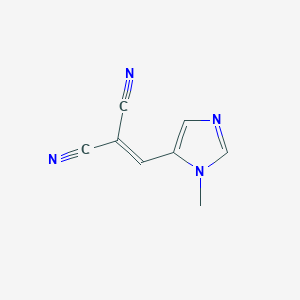
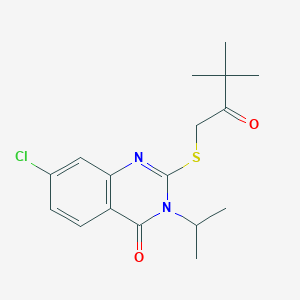
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
